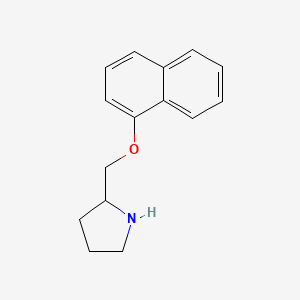

1-Naphthyl(2-pyrrolidinylmethyl) ether

Description

1-Naphthyl(2-pyrrolidinylmethyl) ether is a naphthalene-derived ether featuring a 2-pyrrolidinylmethyl substituent. For example, allyl 1-naphthyl ether is synthesized through substitution reactions of 1-naphthol with allyl groups under FeCl3-catalyzed microwave-assisted conditions (58°C, 8 hours) . Such methods highlight the versatility of naphthyl ethers in organic synthesis.

Naphthyl ethers are pharmacologically significant; for instance, 1-naphthyl ether intermediates are used in propranolol synthesis . The 2-pyrrolidinylmethyl group in the target compound may enhance interactions with biological targets, similar to how pyrrolidine derivatives influence drug metabolism and receptor binding.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(naphthalen-1-yloxymethyl)pyrrolidine |

InChI |

InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 |

InChI Key |

XSTHGTZGMYLLAN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Organocatalytic Applications

1-Naphthyl(2-pyrrolidinylmethyl) ether has been identified as an effective organocatalyst in various asymmetric synthesis reactions. Its utility stems from its ability to facilitate reactions that produce optically active compounds, which are crucial in pharmaceuticals.

Key Reactions

- Aldol Condensation : This reaction involves the formation of carbon-carbon bonds, leading to the creation of complex molecules. The compound has been shown to enhance the yield and enantioselectivity of aldol products .

- Mannich Reactions : The compound serves as a catalyst for Mannich reactions, which are vital for synthesizing β-amino carbonyl compounds. These compounds have extensive applications in drug development .

- Michael Additions : It catalyzes the formation of enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones, demonstrating its versatility in organic synthesis .

Research has indicated that 1-Naphthyl(2-pyrrolidinylmethyl) ether exhibits various biological activities, making it a candidate for further pharmacological exploration.

Biological Properties

- Antimicrobial Activity : Similar compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that 1-Naphthyl(2-pyrrolidinylmethyl) ether may possess similar properties.

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, highlighting its possible role in cancer therapy. Compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, which could be relevant for neurodegenerative disease treatments. Specifically, it may act as an inhibitor of acetylcholinesterase .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of structurally related compounds. The findings indicated that modifications to the ether group significantly enhanced antimicrobial potency against gram-positive bacteria, providing insights into how structural changes influence biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that derivatives of 1-Naphthyl(2-pyrrolidinylmethyl) ether exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, warranting further investigation into their mechanisms of action and therapeutic potential .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Relative CYP3A4 Inhibition of Naphthyl Ether Derivatives

| Compound | Substituent | Fold Inhibition (vs. Dillapiol) | Reference |

|---|---|---|---|

| 1-Naphthyl ether (8m) | 1-Naphthyl | 26 | |

| Benzyl ether | Benzyl | 6.8 | |

| Hexyl ether | Hexyl | 4.8 | |

| O-Chloro analog (8f) | Chlorobenzyl | 86 |

Physicochemical Properties

Table 2: Physical Properties of Naphthyl Ether Derivatives

Functional Group Impact

The 2-pyrrolidinylmethyl group introduces a tertiary amine, which could enhance binding to enzymes or receptors via hydrogen bonding or ionic interactions.

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis involves nucleophilic substitution between an alkoxide ion (generated from 1-naphthol) and a haloalkane (2-pyrrolidinylmethyl chloride). The reaction proceeds under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the naphthol.

Optimization Parameters

Key variables influencing yield and purity include:

A representative procedure from the International Journal of Scientific & Technology Research (IJSTR) achieved a 92% yield using K₂CO₃ in acetone at 60°C for 6 hours.

Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction employs a trialkylphosphine (e.g., triphenylphosphine) and diethyl azodicarboxylate (DEAD) to couple 1-naphthol with 2-pyrrolidinylmethanol. This method is stereospecific and avoids harsh acidic/basic conditions.

Performance Metrics

Comparative studies highlight the following advantages and limitations:

| Aspect | Mitsunobu vs. Williamson | Source |

|---|---|---|

| Yield | 85–88% (vs. 90–92%) | |

| Stereochemical Control | Retains configuration | |

| Cost | Higher due to reagents |

A VulcanChem study reported 88% yield using DEAD and PPh₃ in tetrahydrofuran (THF) at 0°C to room temperature.

Ullmann-Type Coupling

Catalytic Approach

Palladium-catalyzed coupling between 1-naphthol and 2-pyrrolidinylmethyl halides offers a transition-metal-mediated route. This method is effective for electron-deficient substrates.

Catalyst Systems

Data from patent US9029557B2 reveal the following catalytic efficiencies:

| Catalyst System | Yield (%) | Turnover Number (TON) | Source |

|---|---|---|---|

| Pd(OAc)₂ + Triphenylphosphine | 78 | 450 | |

| Pd/C + CuI | 82 | 500 |

Reactions conducted in dimethylformamide (DMF) at 120°C for 12 hours achieved moderate yields but required rigorous exclusion of moisture.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Williamson | 90–92 | High | Moderate |

| Mitsunobu | 85–88 | Moderate | Low |

| Ullmann Coupling | 75–82 | Low | High |

Industrial-Scale Production Insights

The patent CN102206143A describes a two-step methylation process using methanol and sulfuric acid, adapted for naphthyl ethers. Key adaptations for 1-naphthyl(2-pyrrolidinylmethyl) ether include:

Q & A

Q. What are the established synthetic routes for 1-Naphthyl(2-pyrrolidinylmethyl) ether, and how do reaction conditions influence yield?

The synthesis of naphthyl ether derivatives typically involves nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, 1-Methoxynaphthalene is synthesized via methylation of 1-naphthol using dimethyl sulfate under alkaline conditions (97% yield) . Similarly, dinaphthyl ethers can be prepared using activated fluoronaphthalenes and naphthols, with Barton’s base (2-tert-butyl-1,1,3,3-tetramethylguanidine) as a mild, efficient catalyst . For 1-Naphthyl(2-pyrrolidinylmethyl) ether, analogous methods may apply, where the pyrrolidinylmethyl group acts as a nucleophile. Optimizing base selection (e.g., inorganic vs. organic), solvent polarity, and temperature is critical to minimize side reactions like hydrolysis or oxidation.

Q. What toxicological endpoints should be prioritized in preliminary safety assessments of this compound?

Key endpoints include systemic effects such as hepatic, renal, and respiratory toxicity, as outlined in toxicological profiles for naphthalene derivatives . In vivo studies should monitor body weight changes, organ histopathology, and biomarkers of oxidative stress (e.g., glutathione depletion). Acute exposure routes (oral, inhalation, dermal) must be evaluated, with dose-response relationships established using OECD guidelines. Subchronic studies (90-day) are recommended to identify target organs .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of 1-Naphthyl(2-pyrrolidinylmethyl) ether?

- Infrared (IR) Spectroscopy : Look for characteristic ether C-O-C stretching vibrations (~1100–1250 cm⁻¹) and naphthyl aromatic C-H bending (~750–850 cm⁻¹) .

- <sup>1</sup>H NMR : The naphthyl protons appear as multiplet signals in δ 7.2–8.2 ppm, while the pyrrolidinylmethyl group shows distinct peaks for N-CH2 (δ 2.5–3.5 ppm) and pyrrolidine ring protons (δ 1.5–2.5 ppm) .

- <sup>13</sup>C NMR : The ether oxygen’s deshielding effect shifts adjacent carbons to δ 60–70 ppm, with aromatic carbons in δ 120–140 ppm .

Advanced Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for naphthyl ether derivatives?

Contradictions often arise from differences in species susceptibility, exposure duration, or metabolite profiles. For example, naphthalene exhibits higher hepatotoxicity in mice than rats due to metabolic differences . To address discrepancies:

- Conduct interspecies comparative studies with pharmacokinetic modeling.

- Use in vitro hepatocyte models to isolate metabolic pathways (e.g., CYP450-mediated oxidation) .

- Apply systematic review frameworks, such as ATSDR’s inclusion criteria (Table B-1), to prioritize high-quality, peer-reviewed studies .

Q. How can reaction byproducts during synthesis be minimized or characterized?

Common byproducts include di-alkylated naphthols or oxidized pyrrolidine derivatives. Mitigation strategies:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in SNAr processes .

- Catalyst Optimization : Barton’s base improves selectivity for mono-etherification over dialkylation .

- Byproduct Characterization : Use LC-MS or GC-MS to identify impurities. For example, oxidized pyrrolidine rings may form pyrrolidinone derivatives, detectable via carbonyl stretching (IR: ~1700 cm⁻¹) or molecular ion peaks (MS: m/z +16) .

Q. What mechanistic insights explain stereochemical outcomes in etherification reactions involving chiral pyrrolidinyl groups?

The configuration of the pyrrolidinylmethyl group can influence ether formation kinetics. Acid-catalyzed reactions (e.g., with 2-methylpropene) may proceed via carbocation intermediates, leading to racemization. In contrast, base-mediated reactions preserve chirality through SN2 mechanisms . Computational modeling (DFT) can predict transition-state energies and stereoselectivity, guiding solvent and catalyst selection.

Methodological Recommendations

- Synthesis : Prioritize SNAr with Barton’s base for high selectivity and yield .

- Toxicity Screening : Use murine models for hepatic studies and incorporate metabolomics to identify reactive metabolites .

- Analytical Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.